molecular formula C21H20N4O3S B2663621 (E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 376373-81-8

(E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2663621
CAS No.: 376373-81-8
M. Wt: 408.48
InChI Key: PPOLVAWXXDEDIP-XMHGGMMESA-N
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Description

(E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a thiazole ring, a nitrobenzylidene moiety, and a piperazine ring substituted with a tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Nitrobenzylidene Moiety: The nitrobenzylidene group can be introduced via a condensation reaction between 3-nitrobenzaldehyde and the thiazole derivative.

    Substitution with Piperazine: The final step involves the substitution of the thiazole derivative with 4-(m-tolyl)piperazine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The nitrobenzylidene moiety may contribute to the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a phenyl group instead of a tolyl group.

    (E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)oxazol-4(5H)-one: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

(E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to the combination of its thiazole ring, nitrobenzylidene moiety, and piperazine ring with a tolyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-4-2-6-17(12-15)23-8-10-24(11-9-23)21-22-20(26)19(29-21)14-16-5-3-7-18(13-16)25(27)28/h2-7,12-14H,8-11H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOLVAWXXDEDIP-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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